molecular formula C13H16ClN B14587626 2-(2-Methylpropyl)isoquinolin-2-ium chloride CAS No. 61306-51-2

2-(2-Methylpropyl)isoquinolin-2-ium chloride

Katalognummer: B14587626
CAS-Nummer: 61306-51-2
Molekulargewicht: 221.72 g/mol
InChI-Schlüssel: MXNZNSYKCHGPOX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylpropyl)isoquinolin-2-ium chloride is a quaternary ammonium compound derived from isoquinoline Isoquinoline and its derivatives are significant in organic and medicinal chemistry due to their wide range of biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 2-(2-Methylpropyl)isoquinolin-2-ium chloride, can be achieved through several methods:

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and purity. For example, ruthenium catalysis has been used for the synthesis of isoquinoline derivatives from dibenzoylhydrazine . These methods are designed to be environmentally friendly, reducing the need for external oxidants or transition metals.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylpropyl)isoquinolin-2-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinolines .

Wirkmechanismus

The mechanism of action of 2-(2-Methylpropyl)isoquinolin-2-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The specific pathways involved depend on the particular application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoquinoline: The parent compound of 2-(2-Methylpropyl)isoquinolin-2-ium chloride.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

    Benzimidazo[2,1-a]isoquinoline: A related compound with a fused benzimidazole ring.

Uniqueness

This compound is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable for various applications .

Eigenschaften

CAS-Nummer

61306-51-2

Molekularformel

C13H16ClN

Molekulargewicht

221.72 g/mol

IUPAC-Name

2-(2-methylpropyl)isoquinolin-2-ium;chloride

InChI

InChI=1S/C13H16N.ClH/c1-11(2)9-14-8-7-12-5-3-4-6-13(12)10-14;/h3-8,10-11H,9H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

MXNZNSYKCHGPOX-UHFFFAOYSA-M

Kanonische SMILES

CC(C)C[N+]1=CC2=CC=CC=C2C=C1.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.